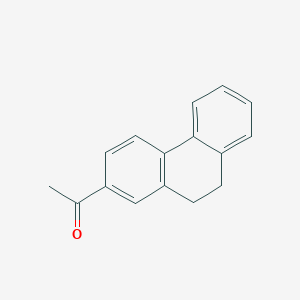

1-(9,10-Dihydrophenanthren-2-yl)ethanone

Description

Historical Context of Dihydrophenanthrenes in Contemporary Organic Synthesis

The study of dihydrophenanthrenes has evolved from early investigations into the structure and reactivity of polycyclic aromatic hydrocarbons. In contemporary organic synthesis, the dihydrophenanthrene core is recognized as a privileged scaffold, appearing in numerous biologically active natural products. rsc.org This has spurred the development of novel synthetic methodologies for the construction and functionalization of this ring system. The strategic reduction of phenanthrene (B1679779) or the cyclization of biphenyl (B1667301) precursors are common routes to this framework. nih.gov The historical progression of its synthesis highlights a continuous search for more efficient and selective methods, moving from classical approaches to modern transition-metal-catalyzed reactions. espublisher.com

Fundamental Structural Features and Aromaticity Considerations within Dihydrophenanthrene Frameworks

The 9,10-dihydrophenanthrene (B48381) molecule consists of two benzene (B151609) rings fused to a central, partially saturated six-membered ring. This structural arrangement results in a non-planar, twisted conformation. The two outer benzene rings retain their aromatic character, which significantly influences the molecule's reactivity. The central dihydro-ring introduces a degree of flexibility not seen in the fully aromatic phenanthrene. The aromaticity of the outer rings dictates the regioselectivity of electrophilic substitution reactions, making certain positions more susceptible to attack. rsc.org

Academic Significance of Substituted Dihydrophenanthrenes in Synthetic Methodology

Substituted dihydrophenanthrenes are of considerable academic significance as they serve as key intermediates in the total synthesis of complex natural products. rsc.org The functionalization of the dihydrophenanthrene core allows for the introduction of various pharmacophores and the construction of more intricate molecular architectures. The development of methods for the regioselective substitution of the dihydrophenanthrene ring system is an active area of research, with techniques such as Friedel-Crafts reactions and palladium-catalyzed cross-couplings being prominent. nih.govespublisher.com The unique electronic and steric properties of substituted dihydrophenanthrenes also make them interesting subjects for studies in physical organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-(9,10-dihydrophenanthren-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-11(17)13-8-9-16-14(10-13)7-6-12-4-2-3-5-15(12)16/h2-5,8-10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLABAJAYOGFVQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277497 | |

| Record name | 1-(9,10-dihydrophenanthren-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5329-89-5 | |

| Record name | NSC2612 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(9,10-dihydrophenanthren-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 9,10 Dihydrophenanthren 2 Yl Ethanone and Analogous Structures

Retrosynthetic Analysis of the 1-(9,10-Dihydrophenanthren-2-yl)ethanone Skeleton

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For this compound, the most logical primary disconnection is the bond between the aromatic ring and the acetyl group's carbonyl carbon. This disconnection suggests a Friedel-Crafts acylation reaction, a classic method for forming aryl ketones. This approach identifies the key precursors as 9,10-dihydrophenanthrene (B48381) and an acetylating agent such as acetyl chloride or acetic anhydride (B1165640).

A secondary level of analysis involves the disassembly of the 9,10-dihydrophenanthrene core itself. Several strategies can be envisioned:

Hydrogenation: The most direct route to the dihydrophenanthrene core is the reduction of the corresponding fully aromatic phenanthrene (B1679779).

Intramolecular Cyclization: The tricyclic system can be formed by creating one of the rings. The Pschorr cyclization, for instance, involves the intramolecular radical cyclization of a diazotized aminostilbene (B8328778) derivative. wikipedia.orgthieme.dedbpedia.org

Annulation Strategies: Methods like the Haworth synthesis build one of the rings onto a pre-existing naphthalene (B1677914) system through a sequence of acylation, reduction, cyclization, and aromatization steps. chemistry-online.comspcmc.ac.in

These disconnections map out the primary synthetic avenues that will be explored in the subsequent sections: building the core structure and then introducing the desired functional group.

Direct Synthetic Approaches to this compound

These approaches begin with the pre-formed 9,10-dihydrophenanthrene core and focus on introducing the ethanone (B97240) (acetyl) group at the correct position.

The regiochemical outcome of electrophilic substitution on 9,10-dihydrophenanthrene is governed by the electronic properties of the aromatic system. Unlike phenanthrene, where electrophilic attack often favors the C9 and C10 positions, these sites are saturated in the dihydro-derivative. wikipedia.org Consequently, substitution occurs on the terminal benzene (B151609) rings. The positions most activated towards electrophiles are C-2 and C-7. This preference is due to the superior stability of the resulting carbocation intermediate (the Wheland intermediate or arenium ion). When the electrophile attacks at the C-2 position, the positive charge can be delocalized across the ring system while keeping the adjacent benzene ring fully aromatic, a stabilizing feature. libretexts.org Attack at other positions is less favored as it disrupts this aromaticity more significantly. Therefore, direct electrophilic functionalization of 9,10-dihydrophenanthrene is expected to yield primarily 2-substituted and 7-substituted products.

The Friedel-Crafts acylation is the most direct and widely used method for synthesizing aryl ketones. rsc.orglibretexts.org In the context of the target molecule, this involves the reaction of 9,10-dihydrophenanthrene with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a Lewis acid catalyst.

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of the dihydrophenanthrene. libretexts.org Based on the principles of regioselectivity discussed previously, this attack occurs preferentially at the C-2 position, leading to the desired product, this compound. A notable feature of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further electrophilic attack, which prevents polyacylation—a common issue in Friedel-Crafts alkylations. libretexts.org While direct acylation of the parent 9,10-dihydrophenanthrene is a standard transformation, related procedures on substituted derivatives have been documented, such as the diacetylation of 9,10-dimethoxyphenanthrene (B3237640) at the 3- and 6-positions. orgsyn.org

Table 1: Typical Conditions for Friedel-Crafts Acylation

| Component | Role | Example |

| Substrate | Aromatic Core | 9,10-Dihydrophenanthrene |

| Acylating Agent | Source of Acetyl Group | Acetyl Chloride, Acetic Anhydride |

| Catalyst | Lewis Acid | Aluminum Chloride (AlCl₃), Iron(III) Chloride (FeCl₃) |

| Solvent | Reaction Medium | Dichloromethane (CH₂Cl₂), Carbon Disulfide (CS₂) |

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H activation as a powerful tool for forming C-C bonds, bypassing the need for pre-functionalized starting materials. nih.gov These methods offer alternative routes to functionalized 9,10-dihydrophenanthrenes and their analogs, often with high regioselectivity controlled by a directing group or the inherent reactivity of the catalyst.

For instance, rhodium(III)-catalyzed C-H activation has been employed in a one-pot synthesis of multisubstituted 9,10-dihydrophenanthrenes from 2-arylazaarenes and 1,6-enynes. researchgate.net Similarly, palladium catalysis has enabled the synthesis of chiral 9,10-dihydrophenanthrenes through an enantioselective cascade involving the activation of C(sp³)–H bonds. nih.gov These advanced strategies highlight the ongoing evolution of synthetic methods for accessing complex polycyclic aromatic structures.

Catalytic Strategies for C-C Bond Formation at the C-2 Position

General Synthetic Routes to the 9,10-Dihydrophenanthrene Core Structure

The construction of the fundamental tricyclic framework is a critical prerequisite for the synthesis of the target molecule. A variety of both classical and modern methods are available.

Classical Methods:

Hydrogenation of Phenanthrene: The simplest route is the catalytic hydrogenation of commercially available phenanthrene. The C9-C10 bond of phenanthrene has significant double-bond character, making it susceptible to reduction over catalysts like palladium on carbon (Pd/C) or Raney nickel to selectively yield 9,10-dihydrophenanthrene. wikipedia.org

Haworth Synthesis: This is a multi-step annulation process that builds a new ring onto a naphthalene core. The sequence typically involves Friedel-Crafts acylation of naphthalene with succinic anhydride, followed by Clemmensen or Wolff-Kishner reduction, intramolecular Friedel-Crafts cyclization to form a ketone, another reduction, and finally dehydrogenation to yield the phenanthrene skeleton, which can then be reduced to the dihydro- form. chemistry-online.comspcmc.ac.instudysmarter.co.uk

Pschorr Cyclization: This reaction involves the intramolecular coupling of the two aryl rings of a (Z)-stilbene derivative. An ortho-amino group on one ring is converted to a diazonium salt, which then undergoes a copper-catalyzed radical cyclization to form the C9-C10 bond, yielding a phenanthrene. wikipedia.orgthieme.debeilstein-journals.org

Bardhan-Sengupta Phenanthrene Synthesis: This method involves the cyclization of a tethered cyclohexanol (B46403) group onto an aromatic ring using an acid catalyst like diphosphorus (B173284) pentoxide, followed by dehydrogenation with selenium to aromatize the newly formed rings. wikipedia.org

Modern Catalytic Methods:

Palladium-Catalyzed Heck and Related Reactions: Novel strategies have emerged using palladium catalysis to construct the dihydrophenanthrene core. One such approach involves a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction. espublisher.comespublisher.com

Intramolecular Ring Opening: A unique method involves the acid-catalyzed intramolecular arylative ring-opening of 2-biaryl substituted donor-acceptor cyclopropanes to furnish 9,10-dihydrophenanthrenes. researchgate.net

Table 2: Summary of Synthetic Routes to the 9,10-Dihydrophenanthrene Core

| Method | Key Transformation | Precursors | Notes |

| Catalytic Hydrogenation | Reduction of C9=C10 bond | Phenanthrene | Direct and efficient. wikipedia.org |

| Haworth Synthesis | Annulation | Naphthalene, Succinic Anhydride | Multi-step classical synthesis. chemistry-online.comspcmc.ac.in |

| Pschorr Cyclization | Intramolecular Aryl Coupling | o-Amino-(Z)-stilbene | Forms the C9-C10 bond. wikipedia.orgthieme.de |

| Bardhan-Sengupta | Intramolecular Cyclization | Aryl-cyclohexanol derivative | Classical named reaction. wikipedia.org |

| Palladium-Catalyzed Heck | Heck/Reverse Diels-Alder | Vinyl Bromoaldehydes | Modern catalytic approach. espublisher.comespublisher.com |

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysis is a cornerstone in the synthesis of complex carbocyclic frameworks, offering efficient pathways for carbon-carbon bond formation. espublisher.com For dihydrophenanthrene structures, these methods are particularly valuable for constructing the central ring through intramolecular cyclization.

Heck Reaction Applications in Dihydrophenanthrene Synthesis

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a robust method for synthesizing 9,10-dihydrophenanthrenes. organic-chemistry.org A novel approach involves a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction, which eliminates formaldehyde (B43269) to yield the dihydrophenanthrene core. espublisher.comespublisher.com This methodology has been successfully applied to synthesize 9,10-dihydrophenanthrene, as well as its alkyl and octa-hydro derivatives, from suitable starting materials. espublisher.comresearchgate.net

The process can be initiated from vinyl bromoaldehydes. espublisher.com For instance, a reaction system using Pd(OAc)₂, PPh₃, and Cs₂CO₃ in DMF at 85-90°C has been shown to be effective. espublisher.comresearchgate.net While initially proposed to proceed via a 6π electrocyclic mechanism, theoretical calculations suggest that an intramolecular Heck reaction pathway is lower in energy. espublisher.com This involves the oxidative addition of Pd(0) to the aryl bromide, followed by intramolecular insertion into the vinyl group and subsequent steps to form the cyclized product. espublisher.com

The versatility of this method allows for the synthesis of a range of substituted dihydrophenanthrenes by varying the starting materials. espublisher.com

Table 1: Palladium-Catalyzed Heck Reaction for Dihydrophenanthrene Synthesis

| Catalyst System | Base | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ (10 mol%), PPh₃ (0.5 equiv) | Cs₂CO₃ (2 equiv) | DMF | 85-90 °C | Synthesis of substituted 9,10-dihydrophenanthrenes from vinyl bromoaldehydes | espublisher.comresearchgate.net |

| Pd(L-proline)₂ complex | - | Water | Microwave | General protocol for phosphine-free Heck reactions | organic-chemistry.org |

Intramolecular Oxidative Cyclization Strategies

Intramolecular oxidative cyclization, particularly through the dehydrogenative coupling of two C-H bonds, presents an atom-economical route to polycyclic systems. Palladium catalysis is instrumental in this area for forming aryl-aryl bonds. One such strategy involves the palladium-catalyzed intramolecular C-H/C-H dehydrogenative coupling of two arenes to generate 5,6-dihydrophenanthridines, an aza-analogue of dihydrophenanthrenes. nih.gov

This approach utilizes a palladium catalyst, such as Pd(TFA)₂, in the presence of an oxidant like Cu(TFA)₂·H₂O, to forge the key aryl-aryl bond. nih.gov The reaction demonstrates broad substrate scope and good functional group tolerance, providing an efficient alternative to classical cross-coupling methods that require pre-functionalized starting materials. nih.gov Another strategy involves the intramolecular oxidative cyclization of 2,2'-dihydrazonylbiphenyls. Oxidation with copper(I) chloride and molecular oxygen can yield hexamethoxyphenanthrenes in high yields (up to 90%), showcasing an efficient route to highly substituted phenanthrene cores which can subsequently be hydrogenated to the dihydrophenanthrene state. researchgate.net

A cobaloxime-catalyzed acceptorless dehydrogenative cyclization of ortho-biaryl-appended 1,3-dicarbonyl compounds has also been developed to synthesize 10-phenanthrenols, which are structurally related to the dihydrophenanthrene framework. rsc.org This method is notable for proceeding without external oxidants, releasing hydrogen gas as the sole byproduct. rsc.org

Electrocyclization Reactions

Electrocyclization reactions are powerful pericyclic processes that form a sigma bond between the termini of a conjugated π-system. These reactions are governed by orbital symmetry rules and can be initiated either thermally or photochemically.

6π-Electron Electrocyclization Pathways

The 6π-electron electrocyclization is a key step in many synthetic routes to dihydrophenanthrenes. rsc.org A classic example is the Mallory reaction, where stilbenes undergo a photochemically driven, conrotatory 6π-electrocyclization to form unstable dihydrophenanthrene (DHP) intermediates. rsc.org These DHPs are then oxidized, typically by oxygen or iodine, to the fully aromatic phenanthrene. rsc.org

More contemporary methods have sought to refine this process. A visible-light-induced 6π-electrocyclization has been reported using the organic photocatalyst 4-CzIPN, which avoids the need for high-energy UV light. researchgate.net This reaction proceeds through a photosensitization pathway. researchgate.net

In some cases, the 6π-electrocyclization is part of a domino reaction sequence. A palladium-catalyzed process starting from vinyl bromoaldehydes was initially thought to involve a 6π-electrocyclization of a palladium complex, though an intramolecular Heck mechanism was later proposed as more likely. espublisher.comresearchgate.net Another approach involves the thermolysis of Diels-Alder intermediates, where the elimination of sulfur dioxide from dihydrodibenzothiophene-S,S-dioxides generates a reactive intermediate that undergoes 6π-electrocyclization and subsequent aromatization to yield phenanthrene derivatives. rsc.org DFT studies have also been used to explore the mechanism of 6π-electrocyclization of sulfilimine intermediates in the synthesis of pyrrole (B145914) skeletons, a process that shares mechanistic principles with dihydrophenanthrene formation. nih.gov

Table 2: Examples of 6π-Electrocyclization in Dihydrophenanthrene Synthesis

| Method | Conditions | Key Intermediate | Outcome | Reference |

|---|---|---|---|---|

| Mallory Reaction | UV light, O₂ or I₂ | (Z)-Stilbene | Phenanthrene via DHP intermediate | rsc.org |

| Photocatalytic Cyclization | Visible light, 4-CzIPN | Enones | Dihydrophenanthrenes | researchgate.net |

| Thermolysis | Reflux in nitrobenzene | Dihydrodibenzothiophene-S,S-dioxide | Fused phenanthrene derivatives | rsc.org |

Multicomponent Reaction Protocols for Dihydrophenanthrene Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms from the starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. rug.nl The application of MCRs, often followed by a subsequent cyclization step, provides a powerful strategy for constructing diverse heterocyclic and polycyclic scaffolds. nih.gov

While direct MCRs for this compound are not prominently documented, the principles are applicable to the synthesis of analogous and precursor structures. For instance, a solvent-free MCR of dimethyl acetylenedicarboxylate (B1228247) and 2-naphthol (B1666908) in the presence of a phosphite (B83602) leads to the formation of oxaphosphaphenanthrene derivatives, which are heteroatom-containing analogues of the dihydrophenanthrene skeleton. orientjchem.org

The general strategy often involves using an MCR to assemble a highly functionalized linear or partially cyclized intermediate, which is then subjected to a ring-closing reaction to build the final scaffold. rug.nl For example, consecutive Betti and Bargellini MCRs have been used to create naphtho[1,2-f] espublisher.comresearchgate.netoxazepine scaffolds, demonstrating the power of sequential MCRs in building complex polycyclic systems from simple starting materials. chemicalpapers.com This "build/couple/pair" strategy allows for significant structural diversity by varying the inputs for the MCR, enabling access to a wide range of functionalized scaffolds. nih.gov

Annulation Approaches via Friedel-Crafts Cyclization and Related Reactions

Annulation reactions that build a new ring onto an existing one are fundamental to the synthesis of polycyclic aromatic systems. The Friedel-Crafts reaction, an electrophilic aromatic substitution, is a classic and powerful tool for this purpose, particularly for intramolecular cyclizations to form systems like dihydrophenanthrene. nih.govrsc.org

Intramolecular Friedel-Crafts alkylation is a common strategy. For example, treating a suitable olefin precursor with a strong acid like trifluoroacetic acid (TFA) can induce cyclization to afford the tricyclic system with high efficiency. nih.govrsc.org Similarly, Friedel-Crafts acylation, where an acyl group is the electrophile, can be used. Activating a diacid as an acid chloride in the presence of a Lewis acid such as aluminum chloride can trigger cyclization to form a keto-substituted polycyclic product. nih.govrsc.org

These reactions have been employed as key steps in the total synthesis of natural products containing the 9,10-dihydrophenanthrene framework. nih.govrsc.org The choice of Lewis acid and reaction conditions is crucial for controlling the outcome and preventing side reactions. nih.govrsc.org Related hetero-Friedel-Crafts-Bradsher cyclizations have also been developed, allowing for the formation of ring carbon-heteroatom bonds, leading to structures like dibenzophospholes and dibenzothiophenes, which are structural analogues of phenanthrenes. mdpi.com These methods typically involve the acid-induced intramolecular cyclization of precursors containing groups like phosphine (B1218219) oxides or sulfoxides. mdpi.com

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations that can be challenging to achieve through conventional chemical methods alone. In the context of this compound and its analogs, chemoenzymatic pathways often focus on the introduction of chirality through kinetic resolution or the strategic functionalization of the dihydrophenanthrene core.

A key strategy involves the enzymatic kinetic resolution of a racemic mixture of a suitable precursor. For instance, a racemic alcohol derivative of dihydrophenanthrene can be subjected to lipase-catalyzed acylation. Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas fluorescens, are known for their ability to selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. nih.govresearchgate.net This results in a mixture of an enantioenriched acetate (B1210297) and the unreacted, enantioenriched alcohol, which can then be separated. The acetyl group can be a precursor to or a handle for the introduction of the ethanone moiety.

For example, a racemic mixture of 2-hydroxy-9,10-dihydrophenanthrene could be subjected to enzymatic acylation. The enzyme would selectively catalyze the acetylation of one enantiomer, yielding, for instance, (S)-2-acetoxy-9,10-dihydrophenanthrene and leaving behind the unreacted (R)-2-hydroxy-9,10-dihydrophenanthrene. Subsequent chemical steps, such as a Fries rearrangement or a more complex multi-step sequence, could then be employed to convert the acetyl or hydroxyl group into the desired ethanone functionality at the 2-position.

Another approach is the enzymatic hydrolysis of a racemic acetate. nih.gov For example, the enzymatic resolution of (±)-trans-10-azido-9-acetoxy-9,10-dihydrophenanthrene has been achieved on a gram-scale using Candida cylindracea lipase-catalyzed hydrolysis with excellent yield and enantiomeric excess. nih.gov This demonstrates the utility of lipases in separating enantiomers of dihydrophenanthrene derivatives, a principle that can be extended to precursors of the target molecule.

The choice of enzyme, solvent, and acyl donor is critical for achieving high enantioselectivity. Lipases have been shown to be effective in various organic solvents, and the reaction conditions can be optimized to maximize the enantiomeric excess (ee) of the desired product. mdpi.com

Table 1: Enzymes in Chemoenzymatic Synthesis of Chiral Dihydrophenanthrene Precursors

| Enzyme | Type of Reaction | Substrate Class | Potential Application |

|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Acylation, Hydrolysis | Racemic alcohols, esters | Kinetic resolution of hydroxylated dihydrophenanthrene derivatives |

| Pseudomonas fluorescens Lipase | Acylation, Hydrolysis | Racemic alcohols, esters | Kinetic resolution of dihydrophenanthrene precursors |

Asymmetric Synthesis of Chiral 9,10-Dihydrophenanthrene Derivatives

The asymmetric synthesis of chiral 9,10-dihydrophenanthrene derivatives is a field of significant research interest, driven by the presence of this scaffold in numerous biologically active natural products.

Enantioselective Catalytic Methodologies

Palladium-catalyzed reactions have emerged as a powerful tool for the asymmetric synthesis of chiral 9,10-dihydrophenanthrenes. One notable method is the Pd-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols. This approach can produce 10-vinyl or 10-isopropenyl chiral 9,10-dihydrophenanthrene derivatives in high yields and with up to 94% ee. While this method has been reported for the synthesis of multisubstituted derivatives, its efficiency can be hampered by the multi-step preparation of the starting material.

Another innovative strategy involves a Pd-catalyzed enantioselective cascade β,γ-methylene C(sp³)–H diarylation of free carboxylic acids. This method utilizes bidentate chiral mono-protected amino thioether (MPAThio) ligands to achieve the one-step synthesis of complex chiral 9,10-dihydrophenanthrene scaffolds with high enantioselectivity. In this process, multiple C-C bonds and two chiral centers are formed in a single pot.

Table 2: Enantioselective Catalytic Reactions for Dihydrophenanthrene Synthesis

| Catalyst/Ligand System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Pd(0) / Chiral Phosphine Ligand | Intramolecular Friedel-Crafts Allylic Alkylation | Phenol with an allylic carbonate tether | 10-Vinyl-9,10-dihydrophenanthrene | Up to 94% |

Chiral Auxiliary and Ligand-Controlled Syntheses

The use of chiral auxiliaries provides a classical yet effective method for controlling stereochemistry. In this approach, a chiral auxiliary is temporarily incorporated into the substrate, directing a subsequent diastereoselective reaction. After the desired stereocenter is established, the auxiliary is removed. While effective, this method requires additional steps for the attachment and removal of the auxiliary.

Ligand-controlled synthesis, as mentioned in the previous section, is a more atom-economical approach. The development of novel chiral ligands is crucial for advancing this field. For instance, chiral bidentate quinoline (B57606) ligands have been designed for the enantioselective functionalization of methylene (B1212753) C(sp³)–H bonds. Similarly, oxazoline-pyridone ligands have been used for the enantioselective remote γ-methylene C–H (hetero)arylation of cyclic carboxylic acids. The success of the Pd-catalyzed cascade reaction using MPAThio ligands underscores the power of ligand design in controlling the enantioselectivity of complex transformations leading to chiral 9,10-dihydrophenanthrenes.

Diastereoselective Approaches

Diastereoselective strategies often rely on the inherent chirality of a starting material to direct the formation of a new stereocenter. For example, a substrate already containing a chiral center can be subjected to a cyclization reaction to form the dihydrophenanthrene ring system. The existing stereocenter can influence the facial selectivity of the ring-closing step, leading to the preferential formation of one diastereomer.

A rhodium (III)-catalyzed C–H activation and relay Diels–Alder reaction has been used for the one-pot synthesis of 9,10-dihydrophenanthrenes. While not inherently asymmetric in the absence of a chiral catalyst or auxiliary, this type of reaction can be rendered diastereoselective by using a chiral substrate. The stereochemistry of the substituents on the diene or dienophile can direct the approach of the reacting partners, resulting in a diastereomerically enriched product.

Advanced Spectroscopic and Crystallographic Elucidation of 1 9,10 Dihydrophenanthren 2 Yl Ethanone and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise bonding connectivity and stereochemistry of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis.chemicalbook.comscielo.brrsc.org

The ¹H NMR spectrum of 1-(9,10-dihydrophenanthren-2-yl)ethanone is expected to exhibit distinct signals corresponding to the aromatic, benzylic, and acetyl protons. The aromatic region would likely show a complex pattern of multiplets due to the protons on the phenanthrene (B1679779) backbone. The two methylene (B1212753) groups at positions 9 and 10, being chemically equivalent in a symmetrical environment, would theoretically appear as a singlet at approximately 2.87 ppm. chemicalbook.comscielo.br The acetyl group's methyl protons would present as a sharp singlet further downfield, typically around 2.6 ppm.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be observed for the carbonyl carbon of the acetyl group (expected in the range of 195-210 ppm), the methyl carbon of the acetyl group (around 26-30 ppm), the methylene carbons at C9 and C10 (around 30 ppm), and the various aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the substitution pattern, with the carbon attached to the acetyl group (C-2) being significantly deshielded.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8-7.2 | m | 7H | Ar-H |

| ~2.9 | s | 4H | H-9, H-10 |

| ~2.6 | s | 3H | -COCH₃ |

Note: Predicted data based on analogous compounds.

Table 2: Predicted ¹³C NMR Spectral Data for this compound| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~198 | C=O |

| ~140-120 | Ar-C |

| ~30 | C-9, C-10 |

| ~27 | -COCH₃ |

Note: Predicted data based on analogous compounds.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Connectivity and Spatial Proximity.

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons. For instance, it would show correlations between the aromatic protons on the same ring system, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the singlet at ~2.9 ppm in the ¹H spectrum would correlate with the carbon signal around 30 ppm in the ¹³C spectrum, confirming the assignment of C-9 and C-10.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and linking different fragments of the molecule. For this compound, HMBC would show a correlation between the acetyl methyl protons and the carbonyl carbon, as well as the aromatic carbon at C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is especially important for determining the stereochemistry of more complex analogues. In the case of this compound, NOESY could confirm the through-space proximity of the acetyl methyl protons to the aromatic proton at C-1.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₆H₁₄O), the expected exact mass would be calculated and compared to the experimental value. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. A characteristic fragmentation would be the loss of the acetyl group (CH₃CO•), resulting in a prominent peak corresponding to the dihydrophenanthrene cation. Another common fragmentation pathway for ketones is the McLafferty rearrangement, if a gamma-hydrogen is available.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M]⁺ | 222.1045 | Data not available |

| [M-CH₃]⁺ | 207.0809 | Data not available |

| [M-COCH₃]⁺ | 179.0861 | Data not available |

Note: Predicted data based on the molecular formula C₁₆H₁₄O.

Infrared (IR) Spectroscopy for Functional Group Identification.nih.govnih.gov

Infrared (IR) spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, sharp absorption band around 1680 cm⁻¹ would be indicative of the C=O stretching vibration of the aryl ketone. The spectrum would also display absorptions corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (in the 1600-1450 cm⁻¹ region), as well as aliphatic C-H stretching from the methylene and methyl groups (below 3000 cm⁻¹).

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1680 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600, 1450 | Medium-Weak | Aromatic C=C Stretch |

Note: Predicted data based on characteristic functional group frequencies.

X-ray Crystallography for Solid-State Structural Determination.ceon.rseurjchem.comrsc.org

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound is publicly available, analysis of related dihydrophenanthrene and dihydroanthracene derivatives provides insight into the likely solid-state conformation. ceon.rsrsc.org

Table 5: Illustrative Crystallographic Data for a Dihydrophenanthrene Analogue

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: This is an illustrative example based on known structures of related compounds and does not represent experimental data for the title compound.

Precise Bond Lengths, Angles, and Torsion Angles

X-ray crystallography is a powerful technique for determining the precise spatial arrangement of atoms within a crystalline solid, providing accurate measurements of bond lengths, bond angles, and torsion angles. For the 9,10-dihydrophenanthrene (B48381) scaffold, the central C(9)-C(10) bond is of particular interest. In a study of 9,10-dihydrophenanthrene derivatives, it was found that this bond length can be significantly influenced by substituents at the 9 and 10 positions. nih.gov For instance, the presence of bulky, electron-donating groups can lead to an elongation of the C(9)-C(10) bond due to steric interactions. nih.govacs.org

The tables below present representative bond lengths, bond angles, and torsion angles for the core 9,10-dihydrophenanthrene structure, derived from crystallographic data of its derivatives. These values are expected to be largely transferable to this compound, with minor deviations anticipated due to the electronic and steric influence of the acetyl group at the C-2 position.

Table 1: Selected Bond Lengths for a 9,10-Dihydrophenanthrene Analogue

| Bond | Length (Å) |

| C(9)-C(10) | 1.587 (2) |

| C(4a)-C(4b) | 1.465 (2) |

| C(4b)-C(5) | 1.393 (2) |

| C(5)-C(6) | 1.381 (2) |

| C(6)-C(7) | 1.385 (2) |

| C(7)-C(8) | 1.391 (2) |

| C(8)-C(8a) | 1.397 (2) |

| C(8a)-C(9) | 1.513 (2) |

Data derived from a representative 9,10-dihydrophenanthrene derivative.

Table 2: Selected Bond Angles for a 9,10-Dihydrophenanthrene Analogue

| Angle | Value (°) |

| C(10a)-C(4b)-C(4a) | 119.2 (1) |

| C(4b)-C(4a)-C(10b) | 119.5 (1) |

| C(8a)-C(9)-C(10) | 113.8 (1) |

| C(9)-C(10)-C(10a) | 113.5 (1) |

| C(4a)-C(10b)-C(1) | 120.4 (1) |

| C(4b)-C(10a)-C(10) | 119.9 (1) |

Data derived from a representative 9,10-dihydrophenanthrene derivative.

Table 3: Selected Torsion Angles for a 9,10-Dihydrophenanthrene Analogue

| Torsion Angle | Value (°) |

| C(8a)-C(9)-C(10)-C(10a) | -53.9 (2) |

| C(4a)-C(4b)-C(10a)-C(10) | 17.0 (2) |

| C(4b)-C(4a)-C(10b)-C(1) | -17.4 (2) |

| C(5)-C(4b)-C(10a)-C(10) | -163.6 (1) |

Data derived from a representative 9,10-dihydrophenanthrene derivative.

Conformational Analysis and Molecular Packing

The central dihydro-aromatic ring of the 9,10-dihydrophenanthrene system typically adopts a boat-like conformation. This is evident from the torsion angles within the ring system. The two phenyl rings are not coplanar, leading to a twisted biphenyl-like moiety which is a key feature of this class of compounds.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Stereochemical Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a crucial chiroptical technique for determining the absolute configuration of chiral molecules in solution. This method measures the differential absorption of left and right circularly polarized light by a chiral sample. For 9,10-dihydrophenanthrene derivatives that are chiral, ECD provides a powerful tool for assigning their absolute stereochemistry.

The ECD spectrum of a chiral 9,10-dihydrophenanthrene is characterized by Cotton effects, which are positive or negative bands corresponding to specific electronic transitions. The sign of these Cotton effects can be directly related to the spatial arrangement of the chromophores within the molecule. For instance, studies on chiral 9,10-trans-disubstituted 9,10-dihydrophenanthrenes have shown that the sign of the long-wavelength Cotton effect is invariant with conformation and directly reflects the absolute configuration at the chiral centers. This provides a reliable method for stereochemical assignment in this family of compounds. The conformation of the biphenyl (B1667301) chromophore in these molecules is reflected in the sign of the B-band Cotton effect.

Theoretical and Computational Chemistry Applied to Dihydrophenanthrenes

Quantum Chemical Methodologies for Molecular Properties and Reactivity

Quantum chemical methods are at the forefront of computational studies on dihydrophenanthrenes. These methodologies allow for the detailed investigation of molecular properties and reactivity, providing a theoretical framework for understanding their chemical behavior.

Density Functional Theory (DFT) has become a widely used tool for studying the properties of dihydrophenanthrene derivatives due to its favorable balance between computational cost and accuracy. DFT calculations are employed to determine optimized molecular geometries, electronic structures, and various spectroscopic parameters.

For a molecule like 1-(9,10-Dihydrophenanthren-2-yl)ethanone, DFT calculations can predict bond lengths, bond angles, and dihedral angles of the ground state geometry. The choice of functional and basis set is crucial for obtaining reliable results. For instance, hybrid functionals like B3LYP or range-separated functionals such as ωB97X-D are often used in conjunction with Pople-style basis sets (e.g., 6-31G(d,p)) or correlation-consistent basis sets (e.g., cc-pVDZ).

The electronic structure can be analyzed through the visualization of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. In a study on dihydrophenanthrene intermediates of the Mallory photocyclization reaction, DFT calculations (ωB97X-D/6-31G(d)) were used to investigate their electronic ground states, classifying them as either closed-shell or open-shell diradicals. nih.gov

Furthermore, DFT can be used to calculate spectroscopic parameters. For example, theoretical vibrational frequencies can be computed and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Time-dependent DFT (TD-DFT) is a powerful extension for calculating electronic excitation energies and oscillator strengths, which can be used to predict and interpret UV-Vis absorption spectra.

Table 1: Representative Calculated Properties for a Dihydrophenanthrene Derivative using DFT

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Ground State Energy | Illustrative Value | B3LYP/6-31G(d,p) |

| HOMO Energy | Illustrative Value | B3LYP/6-31G(d,p) |

| LUMO Energy | Illustrative Value | B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap | Illustrative Value | B3LYP/6-31G(d,p) |

| Dipole Moment | Illustrative Value | B3LYP/6-31G(d,p) |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations. Specific values for this compound would require dedicated calculations.

For situations requiring higher accuracy, ab initio and post-Hartree-Fock methods are employed. These methods are computationally more demanding than DFT but can provide more precise results, especially for systems where electron correlation effects are critical.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, range from the fundamental Hartree-Fock (HF) theory to more sophisticated methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)). mdpi.com These high-level calculations are often used to benchmark the results obtained from more computationally efficient methods like DFT. For dihydrophenanthrenes, they can provide very accurate geometries and energies, which are crucial for studying subtle stereoelectronic effects or reaction energetics. While no specific ab initio studies on this compound are publicly available, the principles of these methods are broadly applicable to this class of compounds.

Computational Studies of Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms and kinetics.

A key aspect of studying reaction mechanisms is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes during a reaction. Computational methods are used to locate these TS structures and verify them by frequency analysis, where a single imaginary frequency corresponding to the reaction coordinate is expected.

Once the reactants, transition states, and products are located, an energy barrier profile for the reaction can be constructed. This profile illustrates the energy changes along the reaction pathway and provides the activation energy, which is a critical parameter for determining the reaction rate. For instance, in a study on the synthesis of phenanthrenes and dihydrophenanthrenes, DFT calculations at the B3LYP+D3(BJ)/6-311+G(2d,p) level of theory were used to elucidate the reaction mechanism and understand the selectivity of the products. nih.govmdpi.com The computed free-energy variations and barrier heights validated the proposed reaction mechanism. nih.govmdpi.com

Many chemical reactions involving substituted dihydrophenanthrenes can lead to multiple products, resulting in issues of regioselectivity and stereoselectivity. Computational methods can be invaluable in predicting the most likely outcome of such reactions. By calculating the activation energies for the different possible reaction pathways leading to various regioisomers or stereoisomers, chemists can predict which product will be favored. The pathway with the lowest activation energy barrier is generally the most kinetically favorable. This predictive capability is crucial for designing synthetic routes that yield the desired product with high selectivity.

Spectroscopic Data Prediction and Correlation with Experimental Observations

The prediction of spectroscopic data is another significant application of computational chemistry in the study of dihydrophenanthrenes. By comparing calculated spectra with experimental data, the structures of newly synthesized compounds can be confirmed, and spectral features can be assigned to specific molecular motions or electronic transitions.

Calculated NMR chemical shifts (¹H and ¹³C) are frequently used to assist in the structural elucidation of complex organic molecules. These calculations are typically performed using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework. The calculated shifts can be correlated with experimental values to confirm the proposed structure of a dihydrophenanthrene derivative.

Similarly, as mentioned earlier, TD-DFT calculations can predict UV-Vis spectra. nih.gov The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental spectra to understand the electronic transitions responsible for the observed absorption bands. Machine learning techniques are also emerging as a powerful tool for the prediction of UV-Vis spectra based on molecular structures. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 9,10-Dihydrophenanthrene (B48381) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. In the context of dihydrophenanthrene derivatives, MD simulations provide valuable insights into their conformational flexibility and the nature of their intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications. While specific MD simulation data for this compound is not extensively detailed in the provided research, the methodology is well-established through studies on analogous compounds, particularly in the field of drug discovery. nih.govnih.govresearchgate.net

Conformational Analysis

The 9,10-dihydrophenanthrene core is not perfectly planar due to the two sp³-hybridized carbon atoms in the central ring. This gives rise to a degree of conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify stable and low-energy conformations.

The process typically begins with an initial 3D structure of the molecule, which can be obtained from experimental data or generated through computational methods like Density Functional Theory (DFT) optimizations. sciforum.netmdpi.com This structure is then placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological or solution-phase conditions. The system is then subjected to a series of calculations that solve Newton's equations of motion for each atom, allowing the molecule's trajectory to be mapped over time.

From these trajectories, various parameters can be analyzed to understand the molecule's conformational landscape:

Root-Mean-Square Deviation (RMSD): This parameter is monitored throughout the simulation to assess the stability of the molecule's conformation. A stable RMSD value over time suggests that the molecule has reached an equilibrium state.

Dihedral Angle Analysis: By tracking the changes in key dihedral angles, researchers can identify different rotational isomers (rotamers) and the energy barriers between them. For a molecule like this compound, the rotation around the bond connecting the acetyl group to the dihydrophenanthrene ring is of particular interest.

The following table illustrates the type of data that can be generated from a conformational analysis using MD simulations, showing different potential conformers and their relative energies.

| Conformer | Key Dihedral Angle (°) (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 0 | 0.0 | 65 |

| 2 | 180 | 1.2 | 30 |

| 3 | 90 | 3.5 | 5 |

| This table is illustrative and based on typical results for substituted aromatic ketones. The values are not from a specific study on this compound. |

Intermolecular Interactions

MD simulations are also instrumental in studying how a molecule interacts with its environment, including solvent molecules or other solutes. For this compound, the key interaction points are the polar acetyl group and the largely non-polar dihydrophenanthrene scaffold.

In a simulated environment, the types and strengths of non-covalent interactions can be quantified. These interactions are fundamental to processes like solvation, crystallization, and binding to biological targets. nih.govnih.gov Common intermolecular interactions that can be analyzed include:

Hydrogen Bonds: The oxygen atom of the acetyl group can act as a hydrogen bond acceptor.

Van der Waals Interactions: These are significant for the hydrophobic dihydrophenanthrene core.

π-π Stacking: The aromatic rings can engage in stacking interactions with other aromatic systems.

Studies on similar dihydrophenanthrene derivatives in the context of protein binding have used MD simulations to analyze the stability of the ligand-protein complex, often maintained by a network of hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net The root-mean-square fluctuation (RMSF) of protein residues can also indicate which parts of the binding partner are most affected by the interaction. researchgate.net

The following table provides an example of the kind of data on intermolecular interactions that can be extracted from MD simulations.

| Interaction Type | Interacting Atoms/Groups | Average Distance (Å) | Interaction Energy (kcal/mol) |

| Hydrogen Bond | Carbonyl Oxygen --- Water Hydrogen | 2.8 | -3.5 |

| Van der Waals | Dihydrophenanthrene Ring --- Solvent | N/A | Variable |

| π-π Stacking | Phenanthrene (B1679779) Ring --- Aromatic Partner | 3.5 | -2.0 |

| This table is a generalized representation of potential intermolecular interactions for this compound in a simulated environment. |

Role in Complex Molecule Synthesis and Enabling Structural Diversity

1-(9,10-Dihydrophenanthren-2-yl)ethanone as a Key Synthetic Intermediate for Phenanthrenoid Scaffolds

This compound is a valuable precursor for the synthesis of various phenanthrene (B1679779) derivatives. The partially saturated 9,10-dihydrophenanthrene (B48381) core can be readily aromatized to the fully conjugated phenanthrene system. This transformation is a key step in the synthesis of numerous phenanthrenoid natural products and other functional organic materials.

The presence of the acetyl group at the 2-position provides a reactive handle for a multitude of chemical transformations. This functionality allows for the introduction of diverse substituents and the extension of the carbon skeleton, which are crucial steps in the total synthesis of complex phenanthrene-containing molecules. For instance, the acetyl group can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and Baeyer-Villiger oxidations, providing access to a wide range of functionalized phenanthrene derivatives.

A notable synthetic strategy involves the palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction to eliminate formaldehyde (B43269), which has been developed to produce 9,10-dihydrophenanthrene, alkyl phenanthrene, and octa-hydro phenanthrene. espublisher.comespublisher.com This approach highlights the utility of dihydrophenanthrene intermediates in building a variety of phenanthrene-based structures. espublisher.comespublisher.com

Strategies for Preparing Diverse 9,10-Dihydrophenanthrene Analogues through Chemical Modification

The chemical modification of this compound allows for the generation of a diverse library of 9,10-dihydrophenanthrene analogues. These modifications can be broadly categorized into reactions involving the acetyl group and reactions involving the aromatic rings.

Reactions at the Acetyl Group:

Condensation Reactions: The acetyl group can participate in condensation reactions with various aldehydes and ketones to form α,β-unsaturated ketones. These products can then undergo further transformations, such as Michael additions, to introduce additional functional groups.

Reduction: The ketone can be reduced to a secondary alcohol, which can be further functionalized or eliminated to form a double bond.

Oxidation: Baeyer-Villiger oxidation of the acetyl group can yield an ester, providing a route to phenols and other derivatives.

Reactions on the Aromatic Rings:

Electrophilic Aromatic Substitution: The aromatic rings of the dihydrophenanthrene scaffold can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, to introduce substituents at various positions. The directing effects of the existing acetyl group and the alkyl portion of the dihydro-ring influence the regioselectivity of these reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, can be employed to introduce new carbon-carbon bonds, enabling the synthesis of highly functionalized and complex dihydrophenanthrene analogues. espublisher.comespublisher.com For example, a one-pot synthesis of 9,10-dihydrophenanthrenes has been achieved through a rhodium (III)-catalyzed C-H activation and relay Diels-Alder reaction. nih.gov

A study detailed the synthesis of 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles via a one-pot multi-component reaction, showcasing a method to create highly substituted dihydrophenanthrene systems. mdpi.com Further modification of these aminophenanthrene derivatives by treatment with acetic anhydride (B1165640) led to the formation of diacetylamino derivatives. mdpi.com

The following table summarizes some of the key strategies for modifying the this compound scaffold:

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Palladium-catalyzed 6π electrocyclic reaction | Pd(OAc)₂, PPh₃, Cs₂CO₃, TBAC, DMF, 85-90°C | Substituted 9,10-dihydrophenanthrenes | espublisher.com |

| Rhodium (III)-catalyzed C-H activation and relay Diels-Alder reaction | Rhodium catalyst | 9,10-dihydrophenanthrenes | nih.gov |

| One-pot multi-component reaction | Aldehydes, malononitrile, 1-tetralone, ammonium (B1175870) acetate (B1210297), ethanol, reflux | 3-Amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles | mdpi.com |

| Acetylation of aminophenanthrenes | Acetic anhydride, conc. H₂SO₄ | 3-(N,N-Diacetylamino)-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles | mdpi.com |

Pathways for Constructing Polycyclic Aromatic Hydrocarbons (PAHs) from Dihydrophenanthrene Precursors

The 9,10-dihydrophenanthrene framework is a valuable starting point for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.net The most direct method for converting the dihydrophenanthrene core into a fully aromatic phenanthrene is through dehydrogenation. This aromatization step is often a key transformation in the synthesis of phenanthrene-based PAHs.

Several methods can be employed for the dehydrogenation of 9,10-dihydrophenanthrenes:

Catalytic Dehydrogenation: This method typically involves heating the dihydrophenanthrene in the presence of a catalyst such as palladium on carbon (Pd/C) or sulfur.

Chemical Oxidation: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for the aromatization of dihydrophenanthrenes under milder conditions.

Photochemical Conversion: In some cases, photochemical methods can be used, such as the oxidative photocyclization of stilbene (B7821643) derivatives, which proceeds through a dihydrophenanthrene intermediate. acs.org

Once the aromatic phenanthrene scaffold is obtained, further annulation reactions can be used to build additional rings and construct more elaborate PAH systems. These reactions include:

Diels-Alder Reactions: The phenanthrene system can act as a diene or dienophile in Diels-Alder cycloadditions to form new six-membered rings.

Friedel-Crafts Annulation: Intramolecular or intermolecular Friedel-Crafts reactions can be used to fuse new rings onto the phenanthrene core.

Palladium-Catalyzed Annulation: Modern cross-coupling methodologies can be applied to build new rings in a controlled manner. A palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction has been shown to be an effective method for synthesizing phenanthrene derivatives. espublisher.comespublisher.com

The synthesis of dihydroxy PAHs, which are intermediates in the bacterial catabolism of PAHs, has been a subject of study to understand these environmental degradation pathways. nih.gov

Utilization of the Dihydrophenanthrene Framework in Developing Novel Chemical Entities

The 9,10-dihydrophenanthrene scaffold is a privileged structure in medicinal chemistry and materials science, and its derivatives have shown a wide range of biological activities and interesting photophysical properties.

In the realm of medicinal chemistry, 9,10-dihydrophenanthrene derivatives have been investigated for various therapeutic applications. For instance, a series of these derivatives were identified as non-peptidomimetic and non-covalent inhibitors of the SARS-CoV-2 3CLpro, a key enzyme in the life cycle of the virus. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity of these compounds. nih.gov Computational studies, including 3D-QSAR and molecular docking, have also been employed to design novel 9,10-dihydrophenanthrene-based inhibitors of SARS-CoV-2 3CLpro. nih.gov Furthermore, some dihydrophenanthrene derivatives isolated from natural sources have been shown to possess anti-inflammatory and free radical scavenging properties. nih.gov

The following table presents research findings on the biological activities of some 9,10-dihydrophenanthrene derivatives:

| Derivative Class | Biological Activity | Key Findings | Reference |

| Substituted 9,10-dihydrophenanthrenes | Inhibition of SARS-CoV-2 3CLpro | Compounds C1 and C2 showed IC₅₀ values of 1.55 ± 0.21 μM and 1.81 ± 0.17 μM, respectively. | nih.gov |

| 3-(N,N-Diacetylamino)-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles | Antimicrobial and antifungal activities | Diacetyl-substituted compounds exhibited better activity compared to non-acetylated analogs. | mdpi.com |

| Natural 9,10-dihydrophenanthrene derivatives | Anti-inflammatory and free radical scavenging | Inhibition of nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 macrophages. | nih.gov |

| (Dihydro)phenanthrene phytochemicals | AMP-activated protein kinase (AMPK) activators | Several representatives of this class were found to directly activate AMPK. | acs.org |

In materials science, the phenanthrene core, which can be derived from this compound, is a key component in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials due to its high thermal and photochemical stability. researchgate.net The ability to functionalize the phenanthrene scaffold allows for the fine-tuning of its electronic and photophysical properties.

Future Research Directions in Dihydrophenanthrene Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of dihydrophenanthrene synthesis lies in the development of environmentally benign and efficient methodologies. Green chemistry principles, such as atom economy and the use of renewable resources, are central to this endeavor.

Recent advancements have demonstrated the potential of palladium-catalyzed reactions for the synthesis of 9,10-dihydrophenanthrenes. One such approach involves a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction, which offers a versatile route to these compounds. espublisher.comresearchgate.netespublisher.com Another promising strategy is the intermolecular annulation of benzynes with allenes, which can be controlled to selectively produce either phenanthrenes or dihydrophenanthrenes. rsc.org

Looking ahead, research in this area is expected to focus on several key aspects:

Catalyst Development : Designing non-toxic and recyclable catalysts to replace traditional heavy metal catalysts.

Alternative Energy Sources : Utilizing microwave irradiation and photocatalysis to drive reactions, reducing energy consumption and reaction times. A simple, efficient, and rapid transition metal-free methodology has been developed for the synthesis of dihydrophenanthridines through intramolecular C-H arylation under microwave irradiation. nih.gov

Solvent Selection : Employing greener solvents or solvent-free reaction conditions to minimize environmental impact.

A visible light-induced electrocyclization for synthesizing dihydrophenanthrenes has been reported, which avoids the use of high-energy UV light and proceeds through a photosensitization pathway. researchgate.net These sustainable approaches not only address environmental concerns but also pave the way for more economical and scalable production of dihydrophenanthrene derivatives.

Advanced Catalytic Systems for Precision Functionalization

The precise introduction of functional groups onto the dihydrophenanthrene core is crucial for tuning its biological activity and material properties. Future research will heavily rely on the development of advanced catalytic systems that offer high levels of regio- and stereoselectivity.

A significant area of interest is the catalytic C-H functionalization of dihydrophenanthrenes. This approach allows for the direct modification of the aromatic backbone, bypassing the need for pre-functionalized starting materials. Gold-catalyzed cycloisomerization of readily available o′-alkenyl-o-alkynylbiaryls has been shown to selectively produce phenanthrene (B1679779) and dihydrophenanthrene derivatives in high yields. acs.org The solvent plays a critical role in directing the reaction outcome. acs.org

Future research in this domain will likely explore:

Novel Catalysts : Investigating the utility of earth-abundant metals and organocatalysts for C-H functionalization.

Directing Groups : Employing removable directing groups to achieve precise control over the site of functionalization.

Asymmetric Catalysis : Developing chiral catalysts to synthesize enantiomerically pure dihydrophenanthrene derivatives, which is of paramount importance for pharmaceutical applications.

The ability to selectively functionalize the dihydrophenanthrene scaffold will unlock new avenues for the design and synthesis of complex molecules with tailored properties.

Integration of Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. The application of flow chemistry to the synthesis of dihydrophenanthrenes is a promising area for future investigation. A thesis from the University of Southampton details the development of flow photochemical methods for the synthesis of phenanthrenes, a closely related class of compounds. soton.ac.uk

Key benefits of integrating flow chemistry in dihydrophenanthrene synthesis include:

Enhanced Safety : The small reaction volumes in flow reactors minimize the risks associated with highly reactive intermediates or exothermic reactions.

Precise Control : Flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity.

Scalability : Scaling up production is straightforward in flow chemistry by simply extending the reaction time or using parallel reactors.

Future research will likely focus on developing integrated flow processes that combine multiple synthetic steps, purification, and analysis in a single, automated platform. This will not only accelerate the discovery of new dihydrophenanthrene derivatives but also streamline their production for various applications.

Exploration of Unconventional Reactivity and Transformation Pathways

Moving beyond traditional synthetic methods, the exploration of unconventional reactivity and transformation pathways will open up new possibilities in dihydrophenanthrene chemistry. This includes harnessing the power of light, electricity, and novel reagents to drive unique chemical transformations.

Photoredox catalysis has emerged as a powerful tool in organic synthesis, and its application to dihydrophenanthrene chemistry is a burgeoning area of research. Visible-light-mediated photocatalysis can be used to generate radical intermediates under mild conditions, enabling novel cyclization and functionalization reactions. beilstein-journals.org For instance, a visible light-induced 6π-photocyclization of ortho-biaryl-appended β-ketoesters has been developed to produce 9,10-dihydrophenanthren-9-ols with high efficiency and selectivity. researchgate.net

Electrosynthesis offers another green and powerful approach. By using electricity to drive redox reactions, electrosynthesis can often obviate the need for chemical oxidants or reductants, leading to cleaner reaction profiles. The application of electrosynthesis to the formation of the dihydrophenanthrene core or its subsequent functionalization is a promising avenue for future exploration.

Other areas of interest include:

Microwave-assisted synthesis : This technique can significantly accelerate reaction rates and improve yields. nih.govnih.govanton-paar.comijnrd.orgresearchgate.net

Novel Reagent Design : Developing new reagents that can participate in unique cycloaddition or annulation reactions to construct the dihydrophenanthrene framework. The reaction of prenylated carbene complexes with 2-alkynylbenzoyl derivatives in the presence of iodine has been shown to produce phenanthrene derivatives through alkyl migration reactions. nih.gov

By embracing these unconventional approaches, chemists can access novel dihydrophenanthrene structures and develop more efficient and sustainable synthetic routes.

Sophisticated Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting chemical reactivity. In the context of dihydrophenanthrene chemistry, computational modeling can provide invaluable insights that guide experimental design.

Recent computational studies have shed light on the mechanism of palladium-catalyzed synthesis of 9,10-dihydrophenanthrenes, suggesting a 6π electrocyclic ring closure pathway. espublisher.com Furthermore, DFT calculations have been employed to understand the selective formation of phenanthrenes and dihydrophenanthrenes from the reaction of benzynes and allenes, revealing the importance of different migratory routes of the aromatic C-H bond. rsc.org

Future computational research in this field will likely focus on:

Reaction Pathway Elucidation : Mapping the potential energy surfaces of complex reactions to identify the most favorable pathways and transition states.

Catalyst Design : In silico design of new catalysts with enhanced activity and selectivity.

Predicting Properties : Calculating the electronic and steric properties of novel dihydrophenanthrene derivatives to predict their biological activity or material characteristics. A computational pipeline has been developed to screen phenanthrenes as potential anti-liver cancer agents by targeting tubulin. acs.org

Understanding Non-covalent Interactions : Modeling the interactions of dihydrophenanthrenes with biological targets, such as the SARS-CoV-2 3CLpro enzyme, to guide the design of new therapeutic agents. nih.gov

The synergy between computational modeling and experimental work will be crucial for accelerating progress in dihydrophenanthrene chemistry, leading to a deeper understanding of their fundamental properties and the development of new applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(9,10-Dihydrophenanthren-2-yl)ethanone, and how can reaction yields be improved?

- Methodology : Multi-step synthesis involving Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the ethanone moiety to the dihydrophenanthrene backbone. For yield optimization, parameters such as catalyst loading (e.g., Lewis acids like AlCl₃), solvent polarity, and temperature gradients should be systematically tested. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical due to byproduct formation .

- Data Contradictions : Evidence from similar compounds (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) shows conflicting reports on the necessity of inert atmospheres; some protocols require nitrogen, while others achieve comparable yields without it .

Q. How can spectroscopic techniques (e.g., IR, NMR) resolve structural ambiguities in this compound?

- Methodology :

- IR Spectroscopy : Confirm the presence of the carbonyl group (C=O stretch at ~1680–1720 cm⁻¹) and monitor hydrogen bonding interactions with adjacent functional groups .

- NMR : Use ¹H-NMR to identify dihydrophenanthrene proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl ketone protons at δ 2.5–3.0 ppm). ¹³C-NMR should distinguish quaternary carbons in the fused ring system .

- Advanced Tip : Compare experimental data with computational predictions (DFT calculations) to resolve overlapping signals .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in the photostability of this compound under UV irradiation?

- Methodology : Conduct time-resolved UV-Vis spectroscopy to track degradation kinetics. Use LC-MS to identify photoproducts (e.g., oxidized phenanthrene derivatives). Computational modeling (TD-DFT) can predict excited-state behavior and bond cleavage sites .

- Data Contradictions : Studies on analogous compounds (e.g., 1-(2-Hydroxy-5-methylphenyl)ethanone) show conflicting photostability trends due to varying substituent effects on conjugation .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodology : Perform Hammett analysis to correlate substituent effects with reaction rates. Electrochemical methods (cyclic voltammetry) can quantify electron-donating/withdrawing properties of the dihydrophenanthrene ring .

- Key Finding : The electron-rich dihydrophenanthrene backbone may enhance nucleophilic aromatic substitution but reduce electrophilic attack efficiency compared to fully aromatic systems .

Q. What computational strategies predict the biological activity of this compound derivatives?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against target proteins (e.g., cytochrome P450 enzymes). Validate with in vitro assays .

- ADMET Prediction : SwissADME or ProTox-II to assess Lipinski’s rule compliance, toxicity endpoints, and metabolic pathways .

- Data Gap : Limited experimental toxicity data for dihydrophenanthrene derivatives necessitates reliance on QSAR models .

Data Analysis & Validation

Q. How to address inconsistencies in reported melting points and solubility profiles for this compound?

- Methodology :

- DSC/TGA : Accurately determine melting points and thermal stability.

- Solubility Tests : Use shake-flask method in solvents of varying polarity (e.g., DMSO, ethanol, hexane). Compare with PubChem data for analogous compounds .

Q. What strategies validate the purity of this compound in synthetic batches?

- Methodology :

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients; monitor UV absorption at λ = 254 nm.

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Experimental Design

Q. How to design a kinetic study for the catalytic hydrogenation of 1-(Phenanthren-2-yl)ethanone to its dihydro derivative?

- Methodology :

- Reaction Monitoring : Use in-situ FTIR or GC-MS to track H₂ uptake and intermediate formation.

- Catalyst Screening : Test Pd/C, PtO₂, or Raney Ni under controlled pressures (1–10 bar H₂).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products